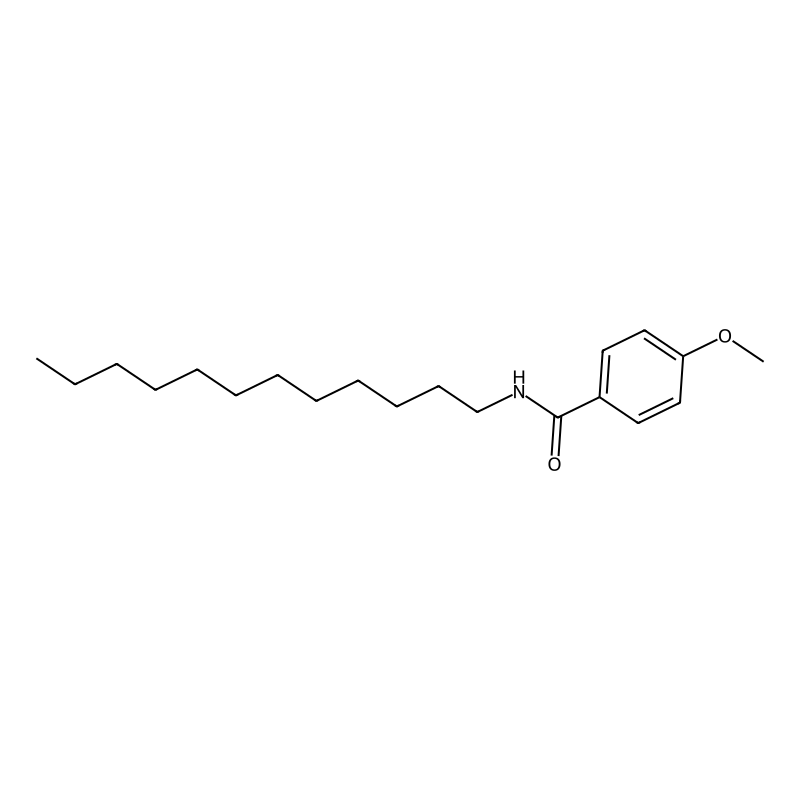

N-dodecyl-4-methoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-dodecyl-4-methoxybenzamide is an organic compound with the molecular formula CHNO and a molecular weight of approximately 319.481 g/mol. This compound features a long hydrophobic dodecyl chain attached to a methoxy-substituted benzamide, which imparts unique surfactant properties. The structure consists of a dodecyl group (CH) linked to the nitrogen of the amide functional group, which is further connected to a para-methoxybenzene moiety. This configuration allows for both hydrophobic and hydrophilic interactions, making it valuable in various applications, particularly in surfactant chemistry and biological studies .

- Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The amide group can be reduced to yield the corresponding amine, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The methoxy group can be substituted with other functional groups under specific conditions, utilizing halogenating agents like phosphorus tribromide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that N-dodecyl-4-methoxybenzamide exhibits potential antimicrobial properties. It has shown activity against certain bacterial strains, suggesting its utility in developing antimicrobial agents. Additionally, its surfactant properties may enhance the solubility and bioavailability of hydrophobic drugs, positioning it as a candidate for drug delivery systems . The compound's mechanism of action primarily involves its ability to reduce surface tension and facilitate interactions between hydrophobic and hydrophilic substances.

The synthesis of N-dodecyl-4-methoxybenzamide typically involves two main steps:

- Esterification: 4-methoxybenzoic acid is converted to its methyl ester using methanol and a catalytic amount of sulfuric acid.

- Amidation: The methyl ester is then reacted with dodecylamine in the presence of a base such as sodium hydroxide to form N-dodecyl-4-methoxybenzamide.

Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity.

N-dodecyl-4-methoxybenzamide finds applications across various fields:

- Surfactants: Its ability to reduce surface tension makes it valuable in emulsification and dispersion applications.

- Antimicrobial Agents: Due to its biological activity, it is being studied for potential use in antimicrobial drug development.

- Drug Delivery Systems: Its surfactant properties can improve the solubility of hydrophobic drugs, enhancing bioavailability .

In industrial settings, it is utilized in formulating detergents and cleaning agents due to its effectiveness in interacting with both hydrophobic and hydrophilic substances.

Several compounds share structural similarities with N-dodecyl-4-methoxybenzamide, each possessing unique properties:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-dodecylbenzamide | Similar structure but lacks the methoxy group | Different chemical properties due to absence of methoxy |

| N-dodecyl-4-hydroxybenzamide | Contains a hydroxyl group instead of a methoxy group | Altered reactivity and solubility |

| N-dodecyl-4-chlorobenzamide | Chlorine atom replaces the methoxy group | Significantly different chemical behavior due to electron-withdrawing effect |

The uniqueness of N-dodecyl-4-methoxybenzamide lies in its combination of a long dodecyl chain and a methoxy-substituted benzamide structure, which provides distinct surfactant properties effective for applications requiring both hydrophobic and hydrophilic interactions .